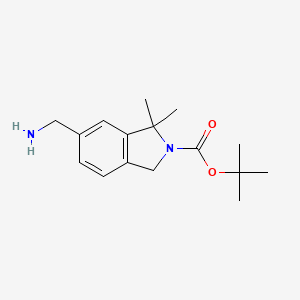
tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate: is a complex organic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a dimethylisoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group using tert-butyl carbamate (Boc) protection, followed by a series of reactions to introduce the aminomethyl and dimethylisoindoline groups. The final step usually involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its aminomethyl group can be tagged with fluorescent markers for imaging studies .
Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The aminomethyl group can be modified to enhance binding affinity to specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 4-[(E)-2-(aminomethyl)phenyl]-1,1-dimethylisoindoline-2-carboxylate
- tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both tert-butyl and aminomethyl groups. This combination provides a distinct reactivity profile and makes it suitable for a wide range of applications .
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,3-dimethyl-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-10-12-7-6-11(9-17)8-13(12)16(18,4)5/h6-8H,9-10,17H2,1-5H3 |
InChI Key |
AJEVBOFQDAFSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



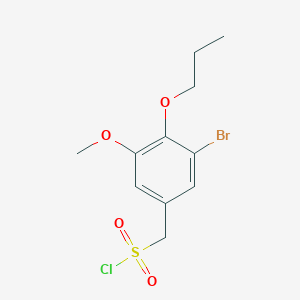
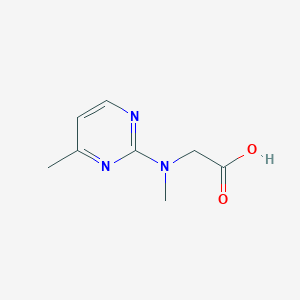
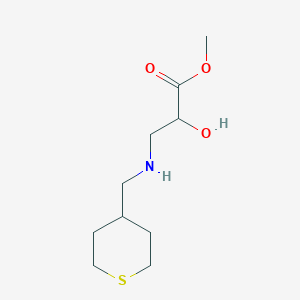
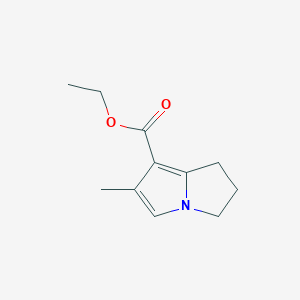
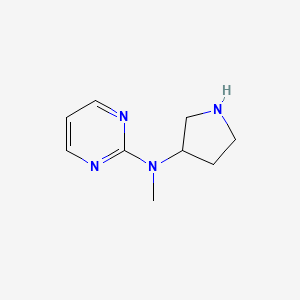
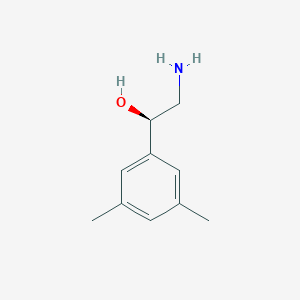
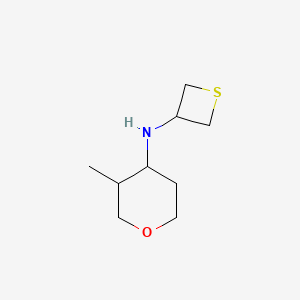
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)
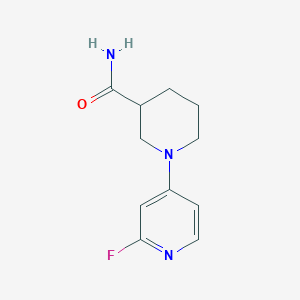
![3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid](/img/structure/B13337986.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(hydroxycarbamoyl)propanoicacid](/img/structure/B13337997.png)
![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
